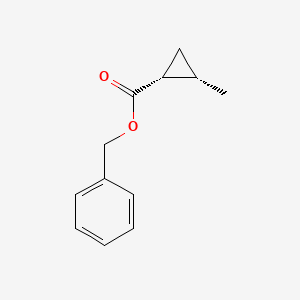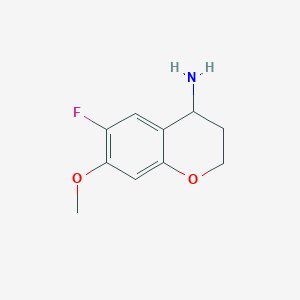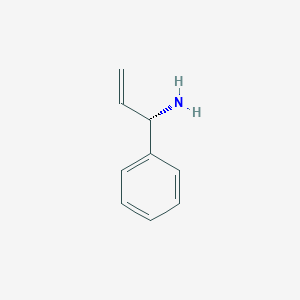
(S)-1-Phenylprop-2-EN-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Phenylprop-2-EN-1-amine is an organic compound with a chiral center, making it optically active This compound is a derivative of phenethylamine and is characterized by the presence of a phenyl group attached to a prop-2-en-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Phenylprop-2-EN-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of prochiral imines or enamines. This process often employs rhodium or ruthenium-based catalysts under mild conditions to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Phenylprop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-1-Phenylprop-2-EN-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of (S)-1-Phenylprop-2-EN-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to the active site of the receptor, altering its conformation and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A simpler analog without the double bond.
Amphetamine: A structurally similar compound with a different substitution pattern.
Methamphetamine: Similar to amphetamine but with an additional methyl group.
Uniqueness
(S)-1-Phenylprop-2-EN-1-amine is unique due to its chiral nature and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H11N |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
(1S)-1-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C9H11N/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1,10H2/t9-/m0/s1 |
Clé InChI |
VESLRNDUOCLYDT-VIFPVBQESA-N |
SMILES isomérique |
C=C[C@@H](C1=CC=CC=C1)N |
SMILES canonique |
C=CC(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol](/img/structure/B13043872.png)
![Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate](/img/structure/B13043877.png)
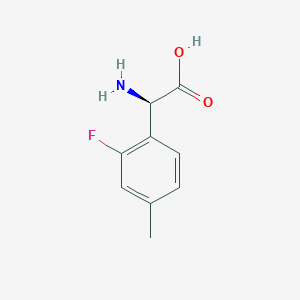

![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043892.png)
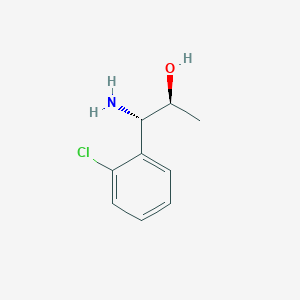
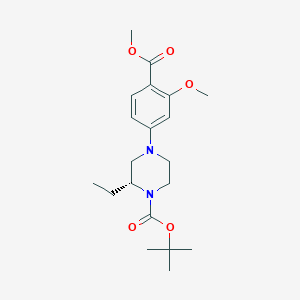
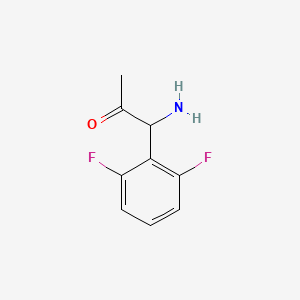
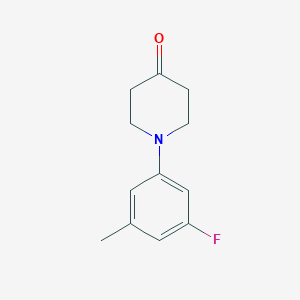
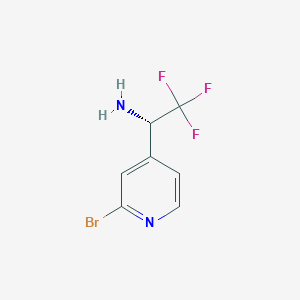
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
